molecular formula C28H29N3O3 B2979565 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 890634-58-9

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2979565
CAS No.: 890634-58-9
M. Wt: 455.558
InChI Key: GDKWGLIJSKKSOH-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a pyrrolidin-2-one moiety via an ethylphenoxy chain. The benzimidazole ring is substituted at position 1 with a 2-(2,6-dimethylphenoxy)ethyl group, while the pyrrolidin-2-one is substituted at position 1 with a 3-methoxyphenyl group.

Properties

IUPAC Name

4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-8-6-9-20(2)27(19)34-15-14-30-25-13-5-4-12-24(25)29-28(30)21-16-26(32)31(18-21)22-10-7-11-23(17-22)33-3/h4-13,17,21H,14-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKWGLIJSKKSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H28N2O3C_{27}H_{28}N_{2}O_{3} with a molecular weight of approximately 440.53 g/mol . The structure features a benzimidazole core , which is known for its diverse biological activities, and a pyrrolidinone ring that enhances its pharmacological properties.

The mechanism of action for this compound involves interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The benzodiazole core may inhibit various enzymes, modulating their activity and affecting cellular pathways.
  • Receptor Binding : The compound potentially binds to receptors involved in neurotransmission and cellular signaling, influencing physiological responses.

Anticancer Activity

Recent studies have indicated significant anticancer properties of the compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines. It was particularly effective against drug-resistant variants, suggesting a potential role in overcoming chemotherapy resistance .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : Research indicates that it possesses inhibitory effects against Gram-positive bacteria, including strains resistant to common antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.

Study 1: Anticancer Screening

In a comprehensive screening of a drug library on multicellular spheroids, this compound was identified as a novel anticancer agent. Its efficacy was evaluated based on its ability to penetrate spheroid structures and induce cell death through apoptosis mechanisms .

Study 2: Antimicrobial Efficacy

A study focused on the synthesis of related compounds found that derivatives of this molecule exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship highlighted the importance of the dimethylphenoxy group in enhancing antimicrobial potency.

Data Table

The following table summarizes key biological activities and findings related to the compound:

Activity Type Effect Cell Lines/Organisms Tested Mechanism
AnticancerCytotoxicVarious cancer cell linesApoptosis induction via caspase activation
AntimicrobialInhibitionMRSA, Gram-positive bacteriaEnzyme inhibition and membrane disruption

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzimidazole, phenoxy, or pyrrolidinone moieties, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
Target Compound : 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one 2,6-Dimethylphenoxyethyl (benzimidazole); 3-methoxyphenyl (pyrrolidinone) ~497.56* High lipophilicity (logP ~3.8*); potential kinase inhibition due to benzimidazole core
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one 4-Methoxyphenoxyethyl (benzimidazole); 3-trifluoromethylphenyl (pyrrolidinone) ~557.54* Enhanced electron-withdrawing effects (CF₃ group); possible protease inhibition
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride 2,6-Dimethylphenoxyethyl (benzimidazole); 4-fluorophenylmethyl (pyrrolidinone) ~551.03 (free base)* Improved solubility (hydrochloride salt); fluorophenyl may enhance metabolic stability
Omeprazole N-oxide Sulfinyl-bridged pyridine and benzimidazole 361.42 Proton pump inhibitor; sulfinyl group critical for H+/K+ ATPase binding

*Calculated based on molecular formulas; exact experimental data unavailable in provided sources.

Key Findings :

The 3-methoxyphenyl substituent on the pyrrolidinone provides moderate electron-donating effects, contrasting with the strong electron-withdrawing 3-trifluoromethylphenyl group in ’s compound, which may alter target-binding kinetics.

Salt Forms and Solubility :

  • The hydrochloride salt of the analog in improves solubility compared to the free base form of the target compound, highlighting formulation strategies for bioavailability enhancement.

Mechanistic Implications: While Omeprazole () targets gastric proton pumps via a sulfinyl-bridged structure, the target compound’s benzimidazole-pyrrolidinone scaffold lacks this motif, suggesting divergent therapeutic applications (e.g., kinase vs. proton pump inhibition).

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